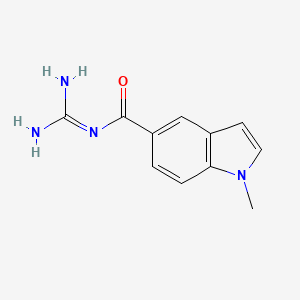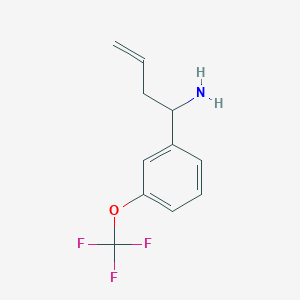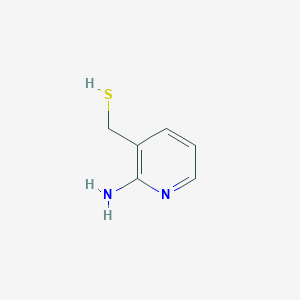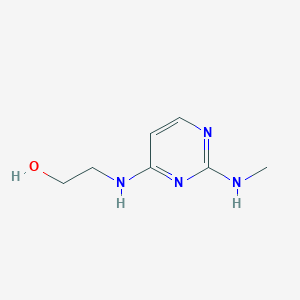
4-Methyl-1H-1,2,3-triazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1H-1,2,3-triazole-5-carbohydrazide is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-1H-1,2,3-triazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different electrophiles can produce a variety of substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a range of alkyl or acyl triazoles .
科学的研究の応用
4-Methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for developing new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
1,2,4-Triazole: Another triazole derivative with similar structural features but different chemical properties.
3-Methyl-1H-1,2,4-triazole: A compound with a methyl group at a different position, leading to distinct reactivity.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: A related compound with an amino group, used in different applications.
Uniqueness: 4-Methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
60419-71-8 |
|---|---|
分子式 |
C4H7N5O |
分子量 |
141.13 g/mol |
IUPAC名 |
5-methyl-2H-triazole-4-carbohydrazide |
InChI |
InChI=1S/C4H7N5O/c1-2-3(4(10)6-5)8-9-7-2/h5H2,1H3,(H,6,10)(H,7,8,9) |
InChIキー |
PBCSJAFHBWUKAT-UHFFFAOYSA-N |
正規SMILES |
CC1=NNN=C1C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)



![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)



![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)





